![molecular formula C8H12N2O2 B1217812 6,9-Diazaspiro[4.5]decane-7,10-dione CAS No. 90392-32-8](/img/structure/B1217812.png)
6,9-Diazaspiro[4.5]decane-7,10-dione
Übersicht
Beschreibung
6,9-Diazaspiro[4.5]decane-7,10-dione is a chemical compound with the molecular formula C8H12N2O2 . It is also known as Cyclo (glycine- (1-amino-1-cyclopentane)carbonyl) or Cpc-gly .
Molecular Structure Analysis
The molecular structure of 6,9-Diazaspiro[4.5]decane-7,10-dione consists of a spirocyclic system, which is a type of cyclic system where two rings share a single atom . The molecular weight of this compound is 168.19 g/mol .Physical And Chemical Properties Analysis
6,9-Diazaspiro[4.5]decane-7,10-dione has a molecular weight of 168.19 g/mol. It has 2 hydrogen bond donors and 2 hydrogen bond acceptors. The compound has a topological polar surface area of 58.2 Ų and a complexity of 231 .Wissenschaftliche Forschungsanwendungen
Anticonvulsant Drug Development
6,9-Diazaspiro[4.5]decane-7,10-dione: derivatives have been studied for their potential as anticonvulsant agents. In particular, compounds with this structure have shown promising results in preclinical studies. For instance, one derivative demonstrated an ED50 of 0.0043 mmol/kg in the scPTZ screen, indicating a potency significantly higher than traditional anticonvulsant drugs like Phenobarbital and Ethosuximide . This suggests that modifications of the 6,9-Diazaspiro[4.5]decane-7,10-dione scaffold could lead to the development of new antiepileptic medications.
Wirkmechanismus
Target of Action
The primary targets of 6,9-Diazaspiro[4.5]decane-7,10-dione are currently unknown . This compound is part of a collection of rare and unique chemicals provided to early discovery researchers
Mode of Action
It’s known that the compound forms three carbon-carbon bonds in a domino reaction, which involves highly regioselective c–c coupling and spiro scaffold steps .
Biochemical Pathways
The compound’s interaction with unactivated yne-en-ynes in the presence of Pd (OAc)2–PPh3 leads to the formation of diazaspiro decane with exocyclic double bonds .
Eigenschaften
IUPAC Name |
6,9-diazaspiro[4.5]decane-7,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c11-6-5-9-7(12)8(10-6)3-1-2-4-8/h1-5H2,(H,9,12)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIECEEBDBCGPFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)C(=O)NCC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20238161 | |
| Record name | Cyclo(glycine-(1-amino-1-cyclopentane)carbonyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20238161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,9-Diazaspiro[4.5]decane-7,10-dione | |
CAS RN |
90392-32-8 | |
| Record name | Cyclo(glycine-(1-amino-1-cyclopentane)carbonyl) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090392328 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclo(glycine-(1-amino-1-cyclopentane)carbonyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20238161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural significance of the 6,9-Diazaspiro[4.5]decane-7,10-dione scaffold in relation to the antibiotic bicyclomycin?
A1: Research suggests that the 6,9-Diazaspiro[4.5]decane-7,10-dione core structure, particularly when modified with specific functional groups, can mimic certain aspects of bicyclomycin's reactivity. [] Scientists have synthesized compounds like 4-methylene-1-oxa-6,9-diazaspiro[4.5]decane-7,10-dione to study how structural variations impact the chemical behavior compared to bicyclomycin. This research aims to understand the key structural elements of bicyclomycin responsible for its biological activity. []
Q2: Can you provide an example of how the structure of 6,9-Diazaspiro[4.5]decane-7,10-dione derivatives influences their chemical reactivity?
A2: Studies comparing 1-acetyl-3-hydroxy-3-vinyl-2,5-piperazinedione (a simplified analog) to bicyclomycin reveal that modifications to the terminal double bond in these compounds proceed through a common reactive intermediate, an α,β-unsaturated ring imine. [] This finding highlights how specific structural features within the 6,9-Diazaspiro[4.5]decane-7,10-dione scaffold dictate its chemical transformation pathways.
Q3: Has the crystal structure of any 6,9-Diazaspiro[4.5]decane-7,10-dione derivative been solved? What insights does it provide?
A3: Yes, the crystal structure of (8S)-8-methyl-6,9-diazaspiro[4.5]decane-7,10-dione, also known as alaptide, has been determined using X-ray crystallography. [, ] This compound, featuring a methyl group at the 8-position, exhibits a distinct conformation. The piperazine-2,5-dione ring adopts a slight boat conformation, while the five-membered ring exists in an envelope conformation. [] These structural details are crucial for understanding the compound's interactions in biological systems.
Q4: Are there any applications of 6,9-Diazaspiro[4.5]decane-7,10-dione derivatives in drug delivery?
A4: Research indicates that (8S)-8-methyl-6,9-diazaspiro[4.5]decane-7,10-dione (alaptide) shows promise as a potential transdermal permeation enhancer. [] Studies demonstrate its ability to improve the permeation of acyclovir through pig ear skin, particularly in formulations simulating semi-solid dosage forms. [] This suggests that alaptide could play a role in enhancing drug delivery through the skin.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,6-Diamino-3-[3-amino-6-(aminomethyl)-4-hydroxy-5-methoxyoxan-2-yl]oxycyclohexane-1,2-diol](/img/structure/B1217729.png)
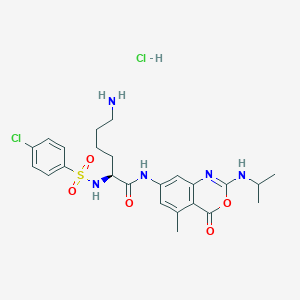

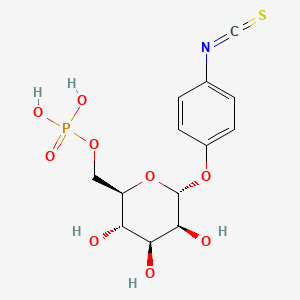
![(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-(4H-imidazol-4-yl)-N-[2-[[(2S)-3-(4H-imidazol-4-yl)-1-[[2-[[(2S)-1-(4H-imidazol-4-yl)-3-oxopropan-2-yl]amino]-2-oxoethylidene]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]propanamide](/img/structure/B1217735.png)
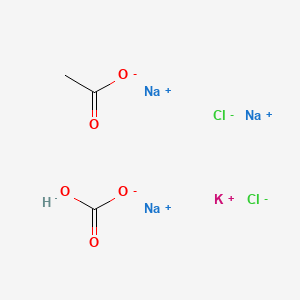



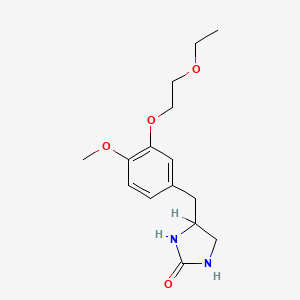
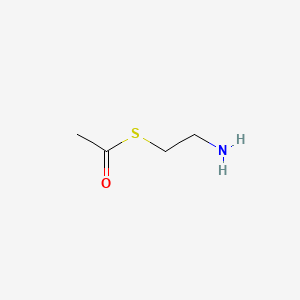


![Benzo[a]pyrene-4,5-oxide](/img/structure/B1217752.png)